molecular formula C17H17FN2O2 B11686664 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11686664
M. Wt: 300.33 g/mol
InChI Key: JGWMKWWDZOKWEH-VXLYETTFSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)acetohydrazide
  • 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs[6][6].

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17FN2O2/c1-12-6-5-7-13(2)17(12)22-11-16(21)20-19-10-14-8-3-4-9-15(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

JGWMKWWDZOKWEH-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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